Thiazyl chloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

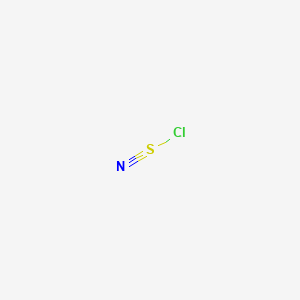

2D Structure

3D Structure

属性

IUPAC Name |

azanylidyne(chloro)-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClNS/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVIYFTZAHMHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938043 | |

| Record name | Thiazyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-58-4 | |

| Record name | Thiazyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Thiazyl Chloride Monomer-Trimer Equilibrium

Abstract: This technical guide provides an in-depth examination of the chemical equilibrium between the monomeric thiazyl chloride (NSCl) and its cyclic trimer, trithiazyl trichloride ((NSCl)₃). It covers the thermodynamic principles governing the equilibrium, detailed experimental protocols for synthesis and characterization, and a summary of key structural and spectroscopic data. This document is intended to serve as a comprehensive resource for professionals working in sulfur-nitrogen chemistry and materials science.

Introduction to the this compound System

This compound is a fundamental building block in sulfur-nitrogen chemistry. It exists in a temperature- and pressure-dependent equilibrium between two forms: a reactive monomer (NSCl) and a more stable cyclic trimer ((NSCl)₃). The trimer, a white crystalline solid, serves as the common entry point for generating the monomer, a highly reactive green gas.[1][2] This equilibrium is of significant interest as the monomeric form is a versatile precursor for the synthesis of a wide array of sulfur-nitrogen heterocycles and is a key intermediate in the production of polythiazyl, (SN)ₓ, the first discovered inorganic polymer to exhibit metallic conductivity and superconductivity at low temperatures.[2] Understanding and controlling this equilibrium is therefore crucial for synthetic applications.

The Monomer-Trimer Equilibrium

The reversible relationship between the two species is central to the chemistry of this compound. The equilibrium can be represented as:

(NSCl)₃ (s, g) ⇌ 3 NSCl (g)

The trimer, trithiazyl trichloride, is the thermodynamically stable form under standard conditions.[1] The generation of the monomer is achieved by heating the trimer to approximately 100°C under vacuum.[1][2] This process, known as cracking or pyrolysis, causes the six-membered ring of the trimer to dissociate into three equivalents of the monomeric NSCl gas.[1] The equilibrium is highly sensitive to external conditions, governed by Le Châtelier's principle:

-

High Temperature & Low Pressure: Favor the formation of the gaseous monomer (forward reaction).

-

Low Temperature / Cooling: Favors the reformation of the solid trimer (reverse reaction).[2]

This behavior allows for the in-situ generation of the reactive monomer for immediate use in subsequent chemical reactions.

Thermodynamic Considerations

While specific, experimentally-derived thermodynamic values for the dissociation of (NSCl)₃ are not widely reported in the literature, the behavior of the system can be fully understood from fundamental thermodynamic principles, governed by the Gibbs free energy equation: ΔG = ΔH - TΔS .

-

Enthalpy (ΔH): The dissociation of one molecule of the trimer into three molecules of the monomer involves the breaking of bonds within the stable S₃N₃ ring. This process requires an input of energy. Therefore, the forward reaction (dissociation) is endothermic (ΔH > 0) . Conversely, the trimerization of the monomer is an exothermic process (ΔH < 0).

-

Entropy (ΔS): The dissociation reaction results in a significant increase in disorder. One mole of the trimer (in a solid or gaseous state) converts into three moles of gaseous monomer. This increase in the number of particles and the transition to the gaseous phase leads to a large positive change in entropy (ΔS > 0) .

The interplay of these factors explains the temperature dependence of the equilibrium. At low temperatures, the unfavorable enthalpy term (ΔH > 0) dominates, making ΔG positive and favoring the trimer. As the temperature (T) increases, the -TΔS term becomes increasingly large and negative, eventually overcoming the positive ΔH. This results in a negative ΔG at higher temperatures, driving the equilibrium to the right and favoring the formation of the monomeric this compound.

Experimental Protocols and Characterization

Synthesis and Generation of Monomeric NSCl

The standard laboratory method for generating monomeric NSCl is through the thermal decomposition of its trimer.

Protocol: Pyrolysis of Trithiazyl Trichloride ((NSCl)₃)

-

Starting Material: Trithiazyl trichloride, (NSCl)₃, is typically synthesized via the chlorination of tetrasulfur tetranitride (S₄N₄).[1]

-

Apparatus: A sublimation apparatus connected to a high-vacuum line is used. The apparatus is equipped with a heating mantle and a cold finger or a collection vessel that can be cooled with liquid nitrogen.

-

Procedure:

-

A sample of solid (NSCl)₃ is placed in the bottom of the apparatus.

-

The system is evacuated to a low pressure (vacuum).

-

The solid is gently heated to approximately 100°C.

-

The (NSCl)₃ sublimes and, in the gas phase, "cracks" to form three equivalents of green NSCl gas.

-

The gaseous monomer can then be passed directly into a reaction vessel for in-situ use or condensed in the cold trap as a solid for spectroscopic studies at low temperatures.[2][3]

-

Structural Determination Methods

The distinct nature of the monomer and trimer requires different techniques for structural elucidation.

-

Gas-Phase Electron Diffraction (GED): Due to its instability in condensed phases, the molecular structure of the monomeric NSCl has been determined in the gas phase using GED. This technique involves firing a beam of high-energy electrons at the gaseous sample and analyzing the resulting diffraction pattern to determine bond lengths and angles with high precision.[2][3]

-

X-ray Crystallography: The stable, crystalline nature of the trimer, (NSCl)₃, makes it amenable to single-crystal X-ray diffraction. This method provides a detailed three-dimensional structure of the molecule in the solid state, including the conformation of the S₃N₃ ring and the precise positions of all atoms.[1]

Spectroscopic Characterization

Spectroscopy is essential for identifying and distinguishing between the monomer and trimer, particularly in solution or during in-situ reaction monitoring.

-

Nitrogen-14 NMR Spectroscopy: ¹⁴N NMR is a powerful tool for studying the equilibrium in solution. The nitrogen environments in the monomer and the trimer are electronically distinct, resulting in widely separated signals in the ¹⁴N NMR spectrum. This allows for unambiguous identification and can be used for quantitative analysis of the two species in a mixture.[2]

-

Vibrational (Infrared) Spectroscopy: The vibrational modes of NSCl and (NSCl)₃ provide a clear fingerprint for each molecule. For the gaseous monomer, the key stretching and bending frequencies have been assigned. Studies on solid films of NSCl at low temperatures have shown the existence of at least two distinct forms, likely due to different crystalline packing or the presence of an ionic (NS⁺) species.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data available for the this compound monomer and trimer.

Table 1: Physical and Chemical Properties

| Property | This compound (Monomer) | Trithiazyl Trichloride (Trimer) |

| Formula | NSCl | (NSCl)₃ |

| Molar Mass | 81.53 g/mol | 244.55 g/mol [1] |

| Appearance | Green Gas[1] | White Crystalline Solid[1] |

| CAS Number | 17178-58-4[1] | 5964-00-1[1] |

| SMILES | N#SCl[1] | ClS1=NS(Cl)=NS(Cl)=N1[1] |

Table 2: Spectroscopic Data for Identification

| Technique | Species | Parameter | Value (Unit) |

| ¹⁴N NMR | Monomer (NSCl) | Chemical Shift (δ) | +330 ppm |

| Trimer ((NSCl)₃) | Chemical Shift (δ) | -262 ppm | |

| Infrared (Gas) | Monomer (NSCl) | ν₁ (N-S stretch) | ~1324-1346 cm⁻¹[2][3] |

| ν₂ (S-Cl stretch) | ~350-418 cm⁻¹[2][3] | ||

| ν₃ (Bend) | ~256-271 cm⁻¹[2][3] |

Table 3: Key Structural Parameters

| Species | Technique | Parameter | Value (Unit) |

| Monomer (NSCl) | Gas Electron Diffraction | r (N-S) | 1.448 ± 0.003 Å |

| r (S-Cl) | 2.159 ± 0.003 Å | ||

| ∠ (N-S-Cl) | 117.5° ± 1.0° | ||

| Trimer ((NSCl)₃) | X-ray Crystallography | r (S-N) | 160.5 pm (1.605 Å)[1] |

| r (S-Cl) | 208 pm (2.08 Å)[1] | ||

| Ring Conformation | Slightly ruffled C₃ᵥ symmetry[1] |

Mandatory Visualizations

The following diagrams illustrate the core concepts discussed in this guide.

References

An In-depth Technical Guide to the Structure and Bonding of Trithiazyl Trichloride ((NSCl)₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithiazyl trichloride, with the chemical formula (NSCl)₃, is a key inorganic heterocyclic compound composed of a six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur atom. This white crystalline solid serves as a significant precursor in the synthesis of a variety of sulfur-nitrogen compounds. This technical guide provides a comprehensive overview of the structure, bonding, and reactivity of trithiazyl trichloride, including detailed experimental protocols and quantitative data to support further research and application in relevant scientific fields.

Molecular Structure and Bonding

Trithiazyl trichloride possesses a unique cyclic structure that has been the subject of extensive study. The molecule consists of a six-membered S₃N₃ ring.[1][2] This ring is not planar but adopts a slightly puckered or ruffled conformation.[1][2] Each sulfur atom in the ring is bonded to a chlorine atom.[1][2]

The bonding within the S₃N₃ core is characterized by alternating single and double bonds, leading to significant π-delocalization across the ring.[1][2] The sulfur atoms are considered tetravalent and exhibit a pyramidal geometry.[2] The molecule belongs to the C₃ᵥ point group symmetry.[1][2] All three chlorine atoms are positioned in a cis arrangement relative to the ring.[2]

Key Structural Parameters

X-ray crystallographic studies have provided precise measurements of the bond lengths and angles within the trithiazyl trichloride molecule. This data is crucial for understanding the nature of the bonding and the overall geometry of the compound.

| Parameter | Value | Reference |

| S-N Bond Distance | 160.5 pm | [1][2] |

| S-Cl Bond Distance | 208 pm | [1][2] |

| Molecular Symmetry | C₃ᵥ | [1][2] |

Spectroscopic Properties

The structural features of trithiazyl trichloride give rise to a distinct spectroscopic fingerprint, which is instrumental in its characterization.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the (NSCl)₃ molecule. The key absorption and scattering peaks have been assigned to specific bond stretches and deformations within the structure.

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| 1017 | Infrared | S=N stretch |

| 698 | Infrared | S-N stretch |

| 514 | Infrared | S-Cl stretch |

| 493 | Infrared | Ring deformation |

| 385 | Infrared | Ring deformation |

| 320 | Infrared | Ring deformation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed public domain ¹⁵N NMR data is scarce, it is a valuable technique for studying the electronic environment of the nitrogen atoms within the S₃N₃ ring. The chemical shifts are sensitive to the bonding and electron density around the nitrogen nuclei.

Physical and Chemical Properties

Trithiazyl trichloride is a white, crystalline solid at room temperature with a melting point of 168 °C, at which it also undergoes decomposition.[1] The solid-state density, as determined by X-ray crystallography, is 2.35 g/cm³.[1]

One of the key chemical properties of (NSCl)₃ is its thermal equilibrium with its monomeric form, thiazyl chloride (NSCl).[1][2] Upon heating to around 100 °C in a vacuum, the trimer dissociates to form the green, gaseous monomer.[1][2] This equilibrium is a critical aspect of its reactivity.

Synthesis and Reactivity

Trithiazyl trichloride is a versatile reagent and a precursor to a wide range of other sulfur-nitrogen compounds.

Synthesis of Trithiazyl Trichloride

The primary synthetic route to (NSCl)₃ involves the chlorination of tetrasulfur tetranitride (S₄N₄).[1][2]

Overall Reaction: 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃

A detailed experimental protocol for this synthesis is provided in Section 5.

Key Reactions

Trithiazyl trichloride undergoes several important reactions, primarily involving the displacement of the chloride ions or reactions that leverage the S-N ring system.

-

Nucleophilic Substitution: The chlorine atoms in (NSCl)₃ can be readily displaced by various nucleophiles. For example, reactions with alkoxides or silver salts lead to the formation of substituted trithiazyl derivatives.[2]

-

(NSCl)₃ + 3 NaOR → (NS(OR))₃ + 3 NaCl

-

(NSCl)₃ + 3 AgX → (NS(X))₃ + 3 AgCl

-

-

Reaction with Triphenylphosphine: The reaction of (NSCl)₃ with triphenylphosphine ([PPh₃]) results in the formation of aminotriphenylphosphonium chloride.[3][4]

-

Formation of Dithiadiazolium Chlorides: Trithiazyl trichloride reacts with nitriles to yield dithiadiazolium chlorides.[2]

-

Reaction with Active Methylene Compounds: Activated allylic compounds and 1,3-diketones react with (NSCl)₃ to form 1,2,5-thiadiazoles and isothiazoles.[5]

Experimental Protocols

Synthesis of Trithiazyl Trichloride from Tetrasulfur Tetranitride

This protocol outlines the laboratory-scale synthesis of trithiazyl trichloride via the chlorination of tetrasulfur tetranitride.

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Chlorine gas (Cl₂)

-

Carbon tetrachloride (CCl₄), dried

-

Nitrogen gas (N₂), dry

Procedure:

-

A solution of tetrasulfur tetranitride in dry carbon tetrachloride is prepared in a reaction vessel equipped with a gas inlet and a condenser.

-

A slow stream of dry chlorine gas is bubbled through the S₄N₄ solution at room temperature with constant stirring. The reaction is carried out under a nitrogen atmosphere to exclude moisture.

-

The reaction progress can be monitored by the color change of the solution.

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield crude trithiazyl trichloride.

-

The product can be purified by recrystallization from hot carbon tetrachloride. Care should be taken not to heat the solution above approximately 60 °C to avoid decomposition into the monomer.

Safety Precautions: Tetrasulfur tetranitride is explosive and should be handled with extreme care. Chlorine gas is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key reaction pathways and relationships involving trithiazyl trichloride.

Caption: Synthesis of (NSCl)₃ and its equilibrium with the NSCl monomer.

Caption: Nucleophilic substitution reactions of trithiazyl trichloride.

Caption: Reaction of (NSCl)₃ with nitriles to form dithiadiazolium chlorides.

References

- 1. Trithiazyl trichloride - Wikipedia [en.wikipedia.org]

- 2. Reaction of trithiazyl trichloride, (NSCl)3, with triphenylphosphine or triphenylphosphine metal complexes. X-Ray crystal structure of aminotriphenylphosphonium chloride–dichloromethane (1/1), [Ph3PNH2]Cl·CH2Cl2 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Reaction of trithiazyl trichloride with active methylene compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. About: Trithiazyl trichloride [dbpedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Thiazyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazyl chloride (NSCl), a reactive inorganic compound, exists as a monomeric green gas in equilibrium with its more stable, cyclic trimer, trithiazyl trichloride ((NSCl)₃), a white solid.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailing its molecular structure, spectroscopic data, and key chemical reactions. Experimental protocols for its synthesis and characterization are presented, alongside visualizations of its fundamental transformations and synthetic utility. This compound is a versatile precursor in the synthesis of a wide array of sulfur-nitrogen compounds, including complex heterocycles and stable radicals, making it a compound of significant interest in inorganic chemistry and materials science.[1][3]

Physical and Spectroscopic Properties

Monomeric this compound is a yellow-green gas under standard conditions, while its trimer is a white solid.[2][3] The monomer is highly reactive and readily trimerizes.[3] Key physical and computational data for monomeric this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound (NSCl)

| Property | Value | Source |

| Molecular Formula | ClNS | [3][4] |

| Molecular Weight | 81.53 g/mol | [1][4] |

| Appearance | Yellow-green gas (monomer)[2][3], White solid (trimer)[2] | |

| Density | 1.57 g/cm³ | [3][5] |

| Refractive Index | 1.564 | [3][5] |

| Exact Mass | 80.9440 g/mol | [3][5] |

| Topological Polar Surface Area | 24.8 Ų | [4][5] |

| LogP | 1.35278 | [3][6] |

Table 2: Spectroscopic Data for this compound (NSCl)

| Spectroscopic Technique | Wavenumber / Shift | Assignment | Source |

| Infrared (Gas Phase) | 1324.0 cm⁻¹ | N-S stretch | [3] |

| 417.8 cm⁻¹ | S-Cl stretch | [3] | |

| 271 cm⁻¹ | Bending | [3] | |

| ¹⁴N NMR | 330 ppm | NSCl (monomer) | [7] |

| -262 ppm | (NSCl)₃ (trimer) | [7] |

Molecular Structure and Bonding

Electron diffraction studies have confirmed the connectivity of monomeric this compound to be N≡S–Cl, analogous to thiazyl fluoride (NSF) but in contrast to nitrosyl chloride (O=N–Cl), where the halogen is bonded to the nitrogen atom.[2][3] The molecule possesses a linear geometry.[3] The N-S bond is relatively strong compared to the S-Cl bond, which dictates much of its chemical reactivity.[3] In metal complexes, this compound can act as a ligand, exhibiting both M–N≡S–Cl (single bond) and M=N=S–Cl (double bond) character, with corresponding changes in the metal-nitrogen and nitrogen-sulfur bond lengths.[8]

Chemical Properties and Reactivity

This compound is a versatile reagent in synthetic chemistry, primarily due to the reactivity of its N≡S-Cl bond.[1]

Monomer-Trimer Equilibrium

Monomeric this compound (NSCl) is in equilibrium with its cyclic trimer, trithiazyl trichloride ((NSCl)₃). The monomer, a green gas, is favored at higher temperatures, while the more stable trimer, a white solid, predominates under standard conditions.[1][2] The monomer is typically generated in situ for reactions via the pyrolysis of the trimer.[1][2]

Caption: Monomer-Trimer Equilibrium of this compound.

Reactivity with Nucleophiles and Electrophiles

The sulfur-nitrogen core of this compound provides sites for reactions with both nucleophiles and electrophiles. Nucleophiles typically attack the electron-deficient sulfur atom.[1] It is highly reactive towards water, hydrolyzing to form sulfur dioxide and hydrogen chloride.[9][10][11]

Precursor for Sulfur-Nitrogen Compounds

This compound is a fundamental building block for a vast range of sulfur-nitrogen compounds.[1]

-

Heterocycles: It is a key reagent for synthesizing heterocyclic compounds like 1,2,5-thiadiazoles and isothiazoles through cyclization reactions with organic substrates such as 1,4-diketones.[1][3]

-

Radical Precursors: It serves as a precursor for generating stable sulfur-nitrogen radicals, which are of interest for their potential applications in conductive polymers and molecular magnets.[1][3] For instance, it reacts with nitriles to form dithiadiazolium chlorides, which can be reduced to stable dithiadiazolyl radicals.[1][2]

-

Other Thiazyl Halides: It can undergo halogen exchange reactions. For example, oxidation with fluorinating agents can yield thiazyl fluoride.[3]

Caption: this compound as a Precursor in Synthesis.

Experimental Protocols

Synthesis of Monomeric this compound

The most common laboratory method for generating monomeric this compound is through the thermal decomposition (pyrolysis) of its trimer, trithiazyl trichloride ((NSCl)₃).[1][2]

Protocol: Pyrolysis of Trithiazyl Trichloride

-

Apparatus Setup: A sublimation apparatus is charged with solid trithiazyl trichloride ((NSCl)₃). The apparatus is connected to a vacuum line to maintain low pressure (e.g., 10⁻² mmHg).

-

Heating: The apparatus is heated to approximately 100°C.[2][7] Careful temperature control is crucial to facilitate the cracking of the trimer into the monomer without causing further decomposition.

-

Collection: The resulting green gas, monomeric this compound (NSCl), is passed from the reaction zone.[2] It can be used immediately in a subsequent reaction or collected on a cold finger/trap cooled with liquid nitrogen for spectroscopic studies.[3]

-

Caution: this compound is a reactive and potentially toxic gas. All manipulations must be performed in a well-ventilated fume hood or using appropriate vacuum line techniques.

Caption: Workflow for the Synthesis of Monomeric NSCl.

Synthesis of Trithiazyl Trichloride ((NSCl)₃)

The trimer, which serves as the precursor for the monomer, can be synthesized by the chlorination of tetrasulfur tetranitride (S₄N₄).[2]

Protocol: Chlorination of S₄N₄

-

Reaction Setup: A solution of tetrasulfur tetranitride (S₄N₄) in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a reaction flask.

-

Chlorination: Chlorine gas (Cl₂) is bubbled through the solution. The reaction progress is monitored by the disappearance of the orange color of S₄N₄ and the formation of the white solid product. The stoichiometry of the reaction is: 3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃.[2]

-

Isolation: The resulting white solid, trithiazyl trichloride, is isolated by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Characterization

The identity and purity of this compound (both monomer and trimer) are confirmed using a combination of spectroscopic and analytical techniques.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the N-S and S-Cl bonds, distinguishing between the monomer and trimer.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁴N NMR is a valuable tool for characterizing sulfur-nitrogen compounds in solution, showing distinct chemical shifts for the monomer and trimer.[7][12]

-

Mass Spectrometry: Confirms the molecular weight of the species.

-

X-ray Diffraction: Used for the definitive structural analysis of the crystalline trimer.

Conclusion

This compound is a cornerstone reagent in sulfur-nitrogen chemistry. Its unique monomer-trimer equilibrium and the reactivity of the N≡S-Cl bond provide accessible pathways to a diverse range of heterocyclic and acyclic S-N compounds. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the fields of materials science and synthetic chemistry.

References

- 1. This compound | 17178-58-4 | Benchchem [benchchem.com]

- 2. Trithiazyl trichloride - Wikipedia [en.wikipedia.org]

- 3. This compound (17178-58-4) for sale [vulcanchem.com]

- 4. This compound | ClNS | CID 140196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound|lookchem [lookchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Thionyl chloride | 7719-09-7 [chemicalbook.com]

- 11. Thionyl chloride CAS#: 7719-09-7 [m.chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

Thiazyl Chloride: A Comprehensive Technical Guide to its Molecular Geometry and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular geometry and spectroscopic characteristics of thiazyl chloride (NSCl). The information presented herein is compiled from established experimental data and is intended to serve as a valuable resource for professionals in research and development.

Molecular Geometry

This compound, a reactive inorganic compound, possesses a bent molecular geometry. The atomic connectivity has been conclusively determined to be N-S-Cl. This structure has been elucidated through gas-phase electron diffraction and microwave spectroscopy studies.

The key structural parameters, including bond lengths and the bond angle, have been precisely measured and are summarized in the table below. These values provide a fundamental understanding of the molecule's spatial arrangement.

Table 1: Molecular Geometry of this compound

| Parameter | Gas-Phase Electron Diffraction | Microwave Spectroscopy |

| N-S Bond Length (r) | 1.449 Å | 1.450 Å |

| S-Cl Bond Length (r) | 2.163 Å | 2.161 Å |

| N-S-Cl Bond Angle (∠) | 117.7° | 117°42' |

Data sourced from Emken, 1970 and a microwave spectroscopy study.[1][2]

The consistency of the data obtained from two different experimental techniques provides a high degree of confidence in the determined molecular structure.

Caption: Molecular Geometry of this compound.

Spectroscopic Data

The spectroscopic profile of this compound has been characterized primarily through infrared and microwave spectroscopy. These techniques provide valuable insights into the vibrational and rotational energy levels of the molecule.

Infrared Spectroscopy

Infrared spectroscopy of gaseous this compound reveals three fundamental vibrational modes. These correspond to the stretching of the N-S and S-Cl bonds, and the bending of the N-S-Cl angle. The observed frequencies for these vibrations are presented in the table below. Additionally, force constants for these vibrations have been calculated, providing a measure of the bond stiffness.[3]

Table 2: Infrared Spectroscopic Data for Gaseous this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-S Stretch | 1324.0 - 1325 |

| S-Cl Stretch | 414 - 417.8 |

| N-S-Cl Bend | 271 - 273 |

Data sourced from NIST Chemistry WebBook and other spectroscopic studies.[3][4][5]

Table 3: Force Constants for this compound

| Force Constant | Value (millidynes/Å) |

| F(NS) | 10.01 |

| F(SCl) | 1.58 |

| F(α) | 0.25 |

Data sourced from spectroscopic studies.[3]

Furthermore, studies of solid films of this compound at low temperatures have identified two distinct forms with different spectral characteristics, suggesting the presence of different crystalline or matrix-isolated environments.[3]

Microwave Spectroscopy

Microwave spectroscopy has been employed to determine the rotational constants of various isotopic species of this compound, including ¹⁴N³²S³⁵Cl, ¹⁴N³²S³⁷Cl, ¹⁴N³⁴S³⁵Cl, and ¹⁵N³²S³⁵Cl.[2] The analysis of these rotational constants allows for a very precise determination of the molecular structure, which is in excellent agreement with the electron diffraction data.

Experimental Protocols

The following sections provide a generalized overview of the experimental methodologies typically employed for the characterization of small gaseous molecules like this compound.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Caption: Gas-Phase Electron Diffraction Workflow.

In a typical GED experiment, a high-energy beam of electrons is directed through a gaseous sample of the molecule of interest. The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern. This pattern, which consists of a series of concentric rings, is recorded on a detector. The analysis of the scattering intensity as a function of the scattering angle allows for the determination of the internuclear distances and bond angles within the molecule. For a molecule like this compound, the experiment would be conducted at an elevated temperature to ensure a sufficient vapor pressure of the monomeric species.[3]

Gas-Phase Infrared Spectroscopy

Infrared spectroscopy of gaseous samples is used to probe the vibrational energy levels of a molecule.

The experimental setup for gas-phase IR spectroscopy involves a specialized gas cell with windows that are transparent to infrared radiation (e.g., KBr or CsI). The gaseous sample of this compound is introduced into the cell. An infrared beam is passed through the cell, and the transmitted light is analyzed by a spectrometer. The resulting spectrum shows absorption bands at frequencies corresponding to the vibrational modes of the molecule. To obtain high-resolution spectra, the pressure in the gas cell is typically kept low to minimize pressure broadening of the rotational-vibrational lines.

Caption: Relationship between Spectroscopic Methods and Derived Data.

References

Electronic Properties of Sulfur-Nitrogen Heterocycles: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the electronic properties of sulfur-nitrogen (S-N) heterocycles, a class of compounds with significant interest in materials science and medicinal chemistry. This document details their synthesis, structural characteristics, and electronic behavior, with a focus on quantitative data and experimental methodologies. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these versatile molecules. The guide includes tabulated physicochemical data, detailed experimental protocols for characterization, and a visualization of a key signaling pathway targeted by bioactive S-N heterocycles.

Introduction

Sulfur-nitrogen heterocycles are a fascinating class of compounds characterized by cyclic structures containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique physicochemical properties and reactivity compared to their carbocyclic counterparts, stemming from the availability of unshared electron pairs and the differences in electronegativity between carbon, nitrogen, and sulfur. This diverse family of molecules ranges from simple aromatic systems to complex cage structures and polymers, each with distinct electronic characteristics.

Many S-N heterocycles are described as "electron-rich," possessing partially occupied π* orbitals, which leads to small HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gaps. This electronic feature is responsible for their often intense colors and their facile redox behavior. The unique electronic structures of these compounds have led to their application in a variety of fields. For instance, polysulfur nitride, (SN)x, exhibits metallic conductivity, a property that has been extensively studied. In the realm of medicinal chemistry, S-N heterocyclic scaffolds, such as thiazoles, thiadiazoles, and benzothiazoles, are present in numerous pharmacologically active agents, demonstrating a wide range of biological activities including anticancer, antioxidant, and antimicrobial effects.

This guide will delve into the core electronic properties of representative S-N heterocycles, providing quantitative data on their molecular structure and frontier molecular orbitals. Furthermore, it will furnish detailed protocols for common experimental techniques used to characterize these compounds and will visualize a key signaling pathway through which some of these molecules exert their therapeutic effects.

Physicochemical and Electronic Properties

The electronic properties of sulfur-nitrogen heterocycles are intrinsically linked to their molecular structure. This section presents key quantitative data for representative S-N compounds, including bond lengths, bond angles, and frontier molecular orbital energies.

Structural Parameters

The precise arrangement of atoms within a heterocyclic ring dictates its electronic delocalization and overall stability. X-ray crystallography is the primary technique for determining these structural parameters.

Table 1: Structural Data for Tetrasulfur Tetranitride (S₄N₄)

| Parameter | Value |

| S-N Bond Distance | 1.623(4) Å |

| S-S Distance (unbridged) | 2.666(14) Å |

| S-S Distance (bridged) | 2.725(10) Å |

| N-S-N Bond Angle | 105.3(7)° |

| S-N-S Bond Angle | 114.2(6)° |

Table 2: Selected Bond Lengths and Angles for Benzothiazole Derivatives

| Compound | Bond | Length (Å) | Bond | Angle (°) |

| 2-(4-methoxyphenyl)benzo[d]thiazole | C2-S1 | 1.76 | S1-C2-N3 | 114.5 |

| C7-S1 | 1.75 | C2-N3-C4 | 109.8 | |

| C2-N3 | 1.31 | N3-C4-C5 | 115.3 | |

| C4-N3 | 1.40 | |||

| Data from theoretical calculations. |

Frontier Molecular Orbital Energies

The energies of the HOMO and LUMO and the resulting energy gap (ΔE) are fundamental to understanding the electronic behavior of a molecule, including its reactivity, color, and electrochemical properties. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and more reactive.

Table 3: HOMO-LUMO Energies and Energy Gaps for Substituted Benzothiazole Derivatives

| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| 1 | -H | -5.59 | -1.95 | 3.64 |

| 2 | -CH₃ | -5.58 | -1.88 | 3.70 |

| 3 | -NO₂ | -6.18 | -3.35 | 2.83 |

| 4 | -CF₃ | -5.52 | -1.92 | 3.60 |

| Data from theoretical calculations (S₀ state). |

Table 4: Electronic Properties of Substituted 1,3,4-Thiadiazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| 2-amino-5-methyl-1,3,4-thiadiazole | -5.29 | -2.36 | 2.93 | 2.54 |

| 2-amino-5-phenyl-1,3,4-thiadiazole | -5.49 | -2.52 | 2.97 | - |

| 2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazole | - | - | - | - |

| Data from theoretical calculations. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the electronic and structural properties of sulfur-nitrogen heterocycles.

Synthesis of a Representative S-N Heterocycle: 2-Aminobenzothiazole

This protocol describes a general method for the synthesis of 2-aminobenzothiazoles from anilines.

Materials:

-

Substituted aniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

N,N-dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Ethanol

Procedure:

-

Preparation of Resin-Bound Isothiocyanate: Start with carboxy-polystyrene resin and convert it to the resin-bound isothiocyanate in two steps as previously described in the literature.

-

Formation of N-acyl, N'-phenylthioureas: Treat the resin-bound isothiocyanate with the desired aniline at room temperature in DMF.

-

Cyclization: The cyclization to form the 2-aminobenzothiazole scaffold can be achieved using bromine in acetic acid.

-

Cleavage from Resin: Cleave the final 2-aminobenzothiazole product from the solid support by treating it with 4% hydrazine monohydrate in ethanol.

-

Purification: Purify the resulting product by recrystallization or column chromatography.

Single-Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: Grow single crystals of the S-N heterocycle of suitable size (typically >0.1 mm in all dimensions) and quality (transparent, no visible defects). This can be achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head using a cryoloop and a cryoprotectant if necessary.

-

Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A monochromatic X-ray beam is directed at the crystal, which is rotated through various orientations. The diffracted X-rays are collected by a detector. A full sphere of data is typically collected by taking frames at small rotational increments.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to obtain the final atomic positions, bond lengths, and bond angles.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Methodology:

-

Solution Preparation: Prepare a dilute solution of the S-N heterocycle in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, or dichloromethane). The concentration should be adjusted to give an absorbance in the range of 0.1 - 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Table 5: UV/Vis Absorption Maxima for Selected Thiazole Derivatives

| Compound | Solvent | λmax (nm) |

| Thiazole Orange | Methanol | 502 |

| 5-N-arylaminothiazole 1 | CH₂Cl₂ | 358-410 |

| 5-N-arylaminothiazole 2 | CH₂Cl₂ | 358-410 |

| 5-N-arylaminothiazole 3 | CH₂Cl₂ | 358-410 |

| 5-N-arylaminothiazole 4 | CH₂Cl₂ | 358-410 |

| Data is illustrative and specific values depend on the exact derivative. |

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound.

Methodology:

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution Preparation: Dissolve the S-N heterocycle in the electrolyte solution to a concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 5-10 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential sweep, starting from a potential where no reaction occurs, to a potential where oxidation or reduction takes place, and then reverse the scan back to the initial potential. Record the resulting current as a function of the applied potential. Multiple scan rates are often used to investigate the reversibility of the redox processes.

-

Data Analysis: From the resulting voltammogram, determine the peak potentials for oxidation (Epa) and reduction (Epc). The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for a reversible couple.

Signaling Pathways and Applications in Drug Development

Certain sulfur-nitrogen heterocycles, particularly thiazole derivatives, have shown significant promise as anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Thiazole Derivatives

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation. Phosphatidylinositol-3-kinases (PI3Ks) phosphorylate PIP2 to generate PIP3, which in turn activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival. The diagram below illustrates the inhibition of this pathway by a representative thiazole derivative.

Thiazyl Chloride as a Precursor to Conductive Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazyl chloride (NSCl) and its stable trimer, trithiazyl trichloride ((NSCl)₃), are versatile precursors for the synthesis of sulfur-nitrogen-based compounds, most notably the conductive inorganic polymer, polythiazyl (also known as poly(sulfur nitride), (SN)x). This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of conductive polymers derived from this compound. It includes detailed experimental protocols, quantitative data on polymer characteristics, and a forward-looking perspective on their relevance in biomedical fields, particularly for professionals in drug development.

Introduction to this compound and Polythiazyl

This compound is a reactive inorganic compound that serves as a fundamental building block in sulfur-nitrogen chemistry. Its primary derivative of interest in materials science is polythiazyl, (SN)x, a crystalline, fibrous polymer with a metallic golden-bronze luster. First synthesized in 1910, polythiazyl was the first discovered inorganic polymer to exhibit metallic conductivity and even superconductivity at very low temperatures (below 0.26 K). Its unique one-dimensional metallic character arises from the delocalized π-electrons along the alternating sulfur and nitrogen backbone.

While the traditional synthesis of (SN)x involves the solid-state polymerization of disulfur dinitride (S₂N₂), which is itself derived from tetrasulfur tetranitride (S₄N₄), this route involves hazardous and explosive intermediates. Consequently, synthesis pathways starting from the more stable trithiazyl trichloride ((NSCl)₃) have been developed, offering a safer and more direct route to this intriguing conductive material.

Synthesis of Polythiazyl from this compound Precursors

The most common and practical starting material for the synthesis of polythiazyl, without isolating the hazardous S₂N₂ intermediate, is trithiazyl trichloride ((NSCl)₃). Several reduction methods have been explored to convert (NSCl)₃ into the (SN)x polymer.

Azide Reduction of Trithiazyl Trichloride

A prominent method for the synthesis of (SN)x from (NSCl)₃ is through reduction using an azide, such as sodium azide (NaN₃) or trimethylsilyl azide (Me₃SiN₃). This solution-based reaction offers a more controlled and direct route to the polymer.

Reaction Scheme: (NSCl)₃ + 3 NaN₃ → 3 NaCl + 3 N₂ + (SN)x

Alternatively, using trimethylsilyl azide: (NSCl)₃ + 3 Me₃SiN₃ → 3 Me₃SiCl + 3 N₂ + (SN)x

// Nodes NSCl3 [label="Trithiazyl Trichloride\n((NSCl)₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azide [label="Azide Source\n(e.g., NaN₃, Me₃SiN₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Acetonitrile\n(Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; SNx [label="Polythiazyl\n((SN)x)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts\n(NaCl, N₂, Me₃SiCl)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges NSCl3 -> SNx [label="Reduction"]; Azide -> SNx; Solvent -> SNx [style=dashed, label="Reaction Medium"]; SNx -> Byproducts [style=dotted, arrowhead=none, label="Formation of"]; } dot Figure 1: Synthesis of Polythiazyl from Trithiazyl Trichloride.

Alternative Reduction Methods

Other methods to reduce trithiazyl trichloride have also been reported, avoiding the use of potentially explosive azides. One such method involves the use of iron filings in nitromethane, which reduces the trimer to an intermediate salt, [(SN)₅]⁺[FeCl₄]⁻. This intermediate can then be electrochemically reduced at a platinum cathode to yield polythiazyl.

Experimental Protocols

The following protocols are generalized from published literature and should be performed with appropriate safety precautions in a well-ventilated fume hood, as azides and chlorinated sulfur-nitrogen compounds are hazardous.

Synthesis of Polythiazyl ((SN)x) via Azide Reduction

This protocol is based on the reaction between trithiazyl trichloride and trimethylsilyl azide in acetonitrile.

Materials and Equipment:

-

Trithiazyl trichloride ((NSCl)₃)

-

Trimethylsilyl azide (Me₃SiN₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Anhydrous carbon tetrachloride (CCl₄) for washing

-

Schlenk line or glove box for inert atmosphere operations

-

Reaction flask with a magnetic stirrer and dropping funnel

-

Filtration apparatus (e.g., Büchner funnel or cannula filtration setup)

-

Vacuum line for drying

Procedure:

-

Reaction Setup: In an inert atmosphere (e.g., dry nitrogen or argon), dissolve trithiazyl trichloride (1.0 equivalent) in anhydrous acetonitrile in a reaction flask. Cool the solution to -15 °C using an appropriate cooling bath.

-

Reagent Addition: Slowly add a solution of trimethylsilyl azide (approximately 2.0 equivalents) in anhydrous acetonitrile dropwise to the stirred (NSCl)₃ solution over a period of 1 hour.

-

Reaction: Maintain the reaction mixture at -15 °C with continuous stirring for 6 hours. A black powder should precipitate.

-

Initial Isolation: Filter the black precipitate from the reaction mixture under an inert atmosphere. Wash the collected solid multiple times with anhydrous carbon tetrachloride to remove unreacted starting materials and soluble byproducts.

-

Further Purification: Transfer the crude product to a fresh flask. Add more anhydrous acetonitrile and a slight excess of trimethylsilyl azide (e.g., 1.0 equivalent). Stir the suspension at room temperature for an extended period (e.g., 3 days) to ensure complete reaction.

-

Final Isolation and Drying: Filter the purified product, wash thoroughly with anhydrous carbon tetrachloride, and dry under high vacuum (e.g., 10⁻³ Torr) for 24 hours at

The Sulfur-Nitrogen Bond in Thiazyl Halides: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Thiazyl halides (N≡S−X, where X = F, Cl, Br) are a class of highly reactive inorganic compounds that serve as fundamental building blocks in sulfur-nitrogen chemistry. Their unique electronic structure, characterized by a polar sulfur-nitrogen multiple bond, imparts a versatile reactivity profile that makes them invaluable precursors for the synthesis of a diverse array of S-N containing heterocycles, polymers, and radical species. This guide provides an in-depth exploration of the synthesis, reactivity, and practical application of thiazyl halides, with a focus on experimental methodologies and quantitative data relevant to research and development.

Structural and Physical Properties

Thiazyl halides are typically unstable, with thiazyl fluoride (NSF) being a colorless gas and thiazyl chloride (NSCl) a green gas that readily trimerizes. The short N-S bond length in these compounds indicates significant multiple bond character. This is a key feature governing their chemical behavior.

Table of Physical Properties

| Property | Thiazyl Fluoride (NSF) | This compound (NSCl) | Thiazyl Bromide (NSBr) | Trithiazyl Trichloride ((NSCl)₃) |

| Formula | FNS | ClNS | BrNS | Cl₃N₃S₃ |

| Molar Mass | 65.07 g/mol | 81.52 g/mol | 125.98 g/mol | 244.55 g/mol |

| Appearance | Colorless Gas | Green Gas (monomer) | - | White Solid |

| Boiling Point | 0.4 °C | - | - | - |

| Melting Point | -89 °C | - | - | 168 °C |

| CAS Number | 18820-63-8 | 17178-58-4 (monomer) | 52509-85-0 | 5964-00-1 (trimer) |

Table of Structural and Spectroscopic Data

The bond lengths and vibrational frequencies provide insight into the nature of the sulfur-nitrogen bond. The short S-N bond distance is indicative of multiple bonding.

| Compound | S-N Bond Length (Å) | S-X Bond Length (Å) | N-S-X Angle (°) | ν(S-N) IR Frequency (cm⁻¹) |

| NSF | 1.448 | 1.643 | 116.9 | ~1372 |

| NSCl | 1.450 | 2.159 | 116.0 | 1325 |

| (NSCl)₃ | 1.605 | 2.080 | - | - |

Synthesis of Thiazyl Halides

The primary routes to thiazyl halides involve the halogenation of tetrasulfur tetranitride (S₄N₄) or the decomposition of larger S-N-X compounds.

-

Thiazyl Fluoride (NSF): Can be synthesized by the fluorination of S₄N₄ using reagents like silver(II) fluoride (AgF₂). However, this method often produces numerous side products. A cleaner, preparative-scale synthesis involves the decomposition of compounds already containing the NSF moiety.

-

This compound (NSCl): Monomeric NSCl is a highly reactive green gas that exists in equilibrium with its more stable cyclic trimer, trithiazyl trichloride ((NSCl)₃). The trimer is the common shelf-stable form and is prepared by the chlorination of S₄N₄. The monomer is generated as needed by the thermal cracking of the trimer at approximately 100 °C under vacuum.

Reactivity of the Sulfur-Nitrogen Bond

The reactivity of the S-N bond in thiazyl halides is dominated by the electrophilic nature of the sulfur atom and the ability of the N-S multiple bond to participate in cycloaddition and oligomerization reactions.

General Reactivity Pathways

The primary modes of reactivity for thiazyl halides are summarized below. The sulfur atom is the primary site for nucleophilic attack, while the π-system of the S-N bond allows for cycloaddition reactions. Abstraction of the halide by a Lewis acid generates the highly electrophilic thiazyl cation.

Caption: General reactivity pathways of thiazyl halides.

Reactions with Nucleophiles

Nucleophilic attack predominantly occurs at the sulfur atom. This reactivity is a cornerstone of their synthetic utility.

-

Hydrolysis: Thiazyl fluoride reacts violently with water to produce sulfur dioxide, hydrogen fluoride, and ammonia.

-

With Fluoride Ion: NSF can accept a fluoride ion to form the NSF₂⁻ adduct.

-

General Nucleophiles (Nu⁻): The reaction proceeds via displacement of the halide: NS−F + Nu⁻ → NS−Nu + F⁻.

Reactions with Electrophiles and Lewis Acids

Lewis acids readily abstract the halide ion from the thiazyl halide, generating highly reactive thiazyl cation salts. This is a key step in forming more complex S-N compounds.

-

Example: NSF + BF₃ → [N≡S]⁺[BF₄]⁻

Cycloaddition Reactions

Thiazyl halides, particularly NSF, can participate as the 2π component in [4+2] cycloaddition reactions (Diels-Alder type reactions) with dienes. These reactions are typically exothermic and provide a direct route to sulfur-nitrogen heterocycles.

Oligomerization and Coordination

In the absence of other reagents, thiazyl halides tend to oligomerize.

-

NSF undergoes cyclic trimerization at room temperature to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine.

-

NSCl exists primarily as the stable cyclic trimer, (NSCl)₃.

-

Coordination: Thiazyl fluoride can act as a ligand, coordinating to transition metal centers through its nitrogen atom to form complexes such as [Re(CO)₅NSF]⁺.

Applications in Research and Drug Development

The versatile reactivity of thiazyl halides makes them important precursors in materials science and medicinal chemistry.

-

Heterocycle Synthesis: They are key starting materials for a wide range of sulfur-nitrogen heterocycles. This compound, for instance, is used in cyclization reactions with 1,4-diketones to form isothiazoles and thiadiazoles, which are prevalent motifs in pharmaceuticals.

-

Radical Precursors: Thiazyl compounds are crucial for generating stable sulfur-nitrogen radicals. These radicals are of interest for their potential use in conductive polymers and molecular magnets.

-

Fluorine Chemistry: The development of reagents like thiazyl trifluoride (NSF₃), often generated in situ, is part of the broader Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm. This allows for the modular construction of complex molecules, a strategy of significant interest in drug discovery for creating libraries of novel compounds.

Experimental Protocols

The following sections provide detailed methodologies for key preparations and reactions involving thiazyl halides. Safety Note: Thiazyl halides and their precursors are toxic, moisture-sensitive, and highly reactive. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert, dry atmosphere (e.g., nitrogen or argon).

Synthesis of Trithiazyl Trichloride ((NSCl)₃) from S₄N₄

This protocol describes the chlorination of tetrasulfur tetranitride to yield the stable trimer of this compound.

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Sulfuryl chloride (SO₂Cl₂)

-

Carbon tetrachloride (CCl₄, anhydrous)

-

Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

In a glovebox or under a nitrogen atmosphere, charge a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser with S₄N₄.

-

Add a sufficient volume of anhydrous CCl₄ to create a slurry.

-

Attach the flask to a Schlenk line. Ensure the top of the condenser is fitted with a drying tube or nitrogen inlet.

-

With vigorous stirring, slowly add an excess of sulfuryl chloride (SO₂Cl₂) to the slurry at room temperature. The use of SO₂Cl₂ instead of chlorine gas is often more convenient and can result in a purer product.

-

The reaction mixture will change color, and the S₄N₄ will gradually dissolve.

-

Stir the mixture under nitrogen for several hours until the reaction is complete (typically monitored by the disappearance of the S₄N₄ solid).

-

Reduce the solvent volume under vacuum. The product, (NSCl)₃, will precipitate as a white or pale-yellow solid.

-

Isolate the solid product by filtration in an inert atmosphere. Wash the crystals with a small amount of cold, anhydrous solvent (e.g., CCl₄ or hexane) to remove soluble impurities.

-

Dry the product under vacuum. (NSCl)₃ is very sensitive to moisture.

Synthesis of Monomeric this compound (NSCl)

This workflow illustrates the generation of the reactive monomer from the stable trimer.

Caption: Workflow for the synthesis of monomeric NSCl.

Procedure:

-

Place a sample of purified trithiazyl trichloride, (NSCl)₃, into a sublimation apparatus or a flask connected to a vacuum line.

-

Heat the solid gently to approximately 100 °C while maintaining a dynamic vacuum.

-

The trimer will crack, depolymerizing to form the monomeric NSCl, which is a green gas.

-

The gaseous NSCl can be passed directly into a cooled reaction vessel containing the desired substrate for in situ reactions or condensed in a cold trap for short-term storage at low temperatures.

[4+2] Cycloaddition Reaction

This diagram illustrates the general mechanism of a Diels-Alder type reaction between a thiazyl halide and a conjugated diene.

Caption: Schematic of a [4+2] cycloaddition reaction.

General Procedure:

-

Dissolve the diene (e.g., cyclopentadiene, anthracene) in a suitable anhydrous solvent (e.g., hexane, ethyl acetate) in a reaction flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Introduce the thiazyl halide (e.g., freshly cracked NSCl gas or a solution of NSF) to the stirred diene solution.

-

The reaction is often exothermic and proceeds rapidly at low temperatures. Allow the reaction to stir for a specified time until completion (monitored by TLC or GC-MS).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude cycloadduct is then purified, usually by recrystallization or column chromatography, to yield the desired sulfur-nitrogen heterocycle.

Thionitrosyl Chloride (NSCl): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thionitrosyl chloride (NSCl), a reactive inorganic compound. The document covers its nomenclature, Chemical Abstracts Service (CAS) numbers for both its monomeric and trimeric forms, and a detailed summary of its physicochemical properties. Additionally, it outlines the primary synthetic routes and key chemical reactions, offering valuable information for laboratory applications.

Nomenclature and CAS Numbers

Thionitrosyl chloride is the common name for the chemical entity with the formula NSCl. However, it predominantly exists as a trimer, Trithiazyl trichloride , with the formula (NSCl)₃. The monomer is a green gas, while the trimer is a white solid.[1]

| Form | Chemical Name | Formula | CAS Number |

| Monomer | Thionitrosyl chloride | NSCl | 17178-58-4[1] |

| Trimer | Trithiazyl trichloride | (NSCl)₃ | 5964-00-1[1] |

Physicochemical Properties

The following tables summarize the key physical and chemical properties of both the monomeric and trimeric forms of Thionitrosyl chloride.

Table 1: Properties of Thionitrosyl Chloride (NSCl) Monomer

| Property | Value |

| Molecular Formula | NSCl[2] |

| Molar Mass | 81.52 g/mol [2] |

| Appearance | Green gas[1] |

| Elemental Composition | N: 17.18%, S: 39.33%, Cl: 43.49%[2] |

Table 2: Properties of Trithiazyl Trichloride ((NSCl)₃)

| Property | Value |

| Molecular Formula | (NSCl)₃[1] |

| Molar Mass | 244.55 g/mol [1] |

| Appearance | White crystalline solid[1][3] |

| Melting Point | 168 °C (decomposes)[3] |

| Density (solid-state) | 2.35 g/cm³[3] |

| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform, and carbon tetrachloride[3] |

| Structure | Six-membered ring of alternating sulfur and nitrogen atoms, with a chlorine atom attached to each sulfur. The S₃N₃ core has a slightly ruffled structure with C₃v symmetry.[1] |

| Bond Distances | S-N: 160.5 pm, S-Cl: 208 pm[1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of Thionitrosyl chloride are not extensively available in open literature. However, the general synthetic methodologies are well-established.

Synthesis of Trithiazyl Trichloride ((NSCl)₃)

The primary method for synthesizing Trithiazyl trichloride is the chlorination of Tetrasulfur tetranitride (S₄N₄).

Reaction:

3 S₄N₄ + 6 Cl₂ → 4 (NSCl)₃

General Protocol:

-

A solution of Tetrasulfur tetranitride in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a gas inlet and a condenser.

-

Chlorine gas is bubbled through the solution. The reaction progress is monitored by the disappearance of the orange-red color of the S₄N₄ solution.

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield crude Trithiazyl trichloride.

-

The product can be purified by recrystallization from a suitable solvent like dichloromethane or by sublimation.[1]

Synthesis of Thionitrosyl Chloride (NSCl) Monomer

The monomeric form of Thionitrosyl chloride is obtained by the thermal cracking of the trimer, Trithiazyl trichloride.

Reaction:

(NSCl)₃ → 3 NSCl

General Protocol:

-

Trithiazyl trichloride is placed in a vacuum-sealed apparatus.

-

The solid is heated to approximately 100 °C under vacuum.[1]

-

The trimer undergoes cracking to form the gaseous green Thionitrosyl chloride monomer, which can be collected in a cold trap for subsequent use.

Key Reactions

Trithiazyl trichloride is a versatile precursor for the synthesis of other sulfur-nitrogen compounds.

-

Reaction with Antimony Pentachloride: Thiazyl chloride reacts with sulfur in the presence of antimony pentachloride to form dithionitronium hexachloroantimonate.[1]

NSCl + S + SbCl₅ → [NS₂]SbCl₆

-

Reaction with Nitriles: It reacts with nitriles to yield dithiadiazolium chlorides.[1]

6 RCN + 4 (NSCl)₃ → 6 [RCN₂S₂]⁺Cl⁻ + 3 Cl₂ + 3 N₂

Logical Workflow: Synthesis of Thionitrosyl Chloride

The following diagram illustrates the synthetic pathway from the precursor Tetrasulfur tetranitride to both the trimeric and monomeric forms of Thionitrosyl chloride.

References

Early Research on Thiazyl Fluoride and Chloride Analogues: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the early research on thiazyl fluoride (NSF) and its chloride analogues, primarily thiazyl chloride (NSCl) and its trimer, trithiazyl trichloride ((NSCl)₃). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the synthesis, structure, and reactivity of these important sulfur-nitrogen-halide compounds.

Structural and Spectroscopic Data

The following tables summarize key quantitative data for thiazyl fluoride, this compound, and trithiazyl trichloride, derived from early gas-phase electron diffraction, microwave spectroscopy, and vibrational spectroscopy studies.

Table 1: Molecular Geometry of Thiazyl Halides

| Compound | Method | Bond | Bond Length (Å) | Bond Angle (°) | Reference(s) |

| NSF | Microwave Spectroscopy | N–S | 1.448 | ∠(FNS) = 116.88 | |

| S–F | 1.646 | ||||

| NSCl | Gas-Phase Electron Diffraction | N–S | 1.449 | ∠(ClNS) = 117.7 | |

| S–Cl | 2.163 |

Table 2: Vibrational Frequencies of Thiazyl Halides (cm⁻¹)

| Compound | ν(N–S) | ν(S–X) | δ(XNS) | Reference(s) |

| NSF | 1372 | 640 | 366 | |

| NSCl | 1325 | 414 | 273 |

Table 3: Structural Parameters of Trithiazyl Trichloride ((NSCl)₃)

| Method | Bond | Bond Length (Å) | Ring Bond Angles (°) | Reference(s) |

| X-ray Diffraction | S–N | 1.605 | ∠(NSN) = 113.4 | |

| S–Cl | 2.08 | ∠(SNS) = 123.9 |

Experimental Protocols

This section details the key experimental procedures for the synthesis of thiazyl fluoride and its chloride analogues based on early research.

Synthesis of Tetrasulfur Tetranitride (S₄N₄)

A foundational precursor for many thiazyl halides is tetrasulfur tetranitride.

Procedure:

-

In a well-ventilated fume hood, a solution of sulfur monochloride (S₂Cl₂) in an inert solvent such as carbon tetrachloride (CCl₄) is prepared.

-

Gaseous ammonia (NH₃) is bubbled through the solution. This reaction is highly exothermic and requires cooling to maintain a controlled temperature.

-

The reaction produces a complex mixture from which S₄N₄ can be isolated. The crude product is often a mixture of S₄N₄ and ammonium chloride.

-

Purification is typically achieved by Soxhlet extraction with a suitable solvent like dioxane, followed by recrystallization from benzene or toluene to yield orange-red crystals of S₄N₄.

Synthesis of Thiazyl Fluoride (NSF)

The fluorination of tetrasulfur tetranitride is a common method for the preparation of thiazyl fluoride.

Procedure using Silver(II) Fluoride (AgF₂):

-

In a dry, inert atmosphere, a suspension of finely ground tetrasulfur tetranitride (S₄N₄) in an inert solvent like carbon tetrachloride (CCl₄) is prepared in a reaction vessel.

-

Silver(II) fluoride (AgF₂) is added to the suspension. The reaction proceeds at room temperature or with gentle heating.

-

The volatile product, thiazyl fluoride (NSF), is a gas at room temperature and can be collected in a cold trap cooled with liquid nitrogen.

-

Purification of NSF is achieved by vacuum distillation. It is important to note that this reaction can produce numerous side-products.

Synthesis of Trithiazyl Trichloride ((NSCl)₃)

Trithiazyl trichloride is synthesized by the chlorination of tetrasulfur tetranitride.

Procedure:

-

A solution of tetrasulfur tetranitride (S₄N₄) in a solvent such as carbon tetrachloride (CCl₄) is prepared.

-

Chlorine gas (Cl₂) is passed through the solution.

-

The reaction yields trithiazyl trichloride ((NSCl)₃) as a white, crystalline solid.

-

The product can be purified by recrystallization.

Synthesis of Monomeric this compound (NSCl)

Monomeric this compound is a reactive green gas that is typically generated in situ from its more stable trimer.

Procedure:

-

Trithiazyl trichloride ((NSCl)₃) is placed in a pyrolysis apparatus under vacuum.

-

The solid is heated, causing it to depolymerize into monomeric this compound (NSCl).

-

The gaseous NSCl is then passed directly into a reaction vessel for subsequent reactions or can be condensed in a cold trap for short-term storage.

Key Reactions and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary synthetic pathways and key reactions of thiazyl fluoride and its chloride analogues.

Synthesis of Thiazyl Fluoride and Chloride Analogues

Stability and Decomposition of Gaseous Thiazyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaseous thiazyl chloride (NSCl), a reactive green gas, is a key precursor in sulfur-nitrogen chemistry. Its inherent instability and tendency to trimerize present unique challenges for its handling and application. This technical guide provides a comprehensive overview of the stability and decomposition of gaseous this compound. It consolidates available theoretical and analogous experimental data to propose a likely decomposition pathway. Detailed experimental protocols for studying its thermal decomposition, including pyrolysis-gas chromatography-mass spectrometry and matrix isolation spectroscopy, are presented. This document aims to serve as a valuable resource for researchers working with this compound and related sulfur-nitrogen compounds.

Introduction

This compound (NSCl) is a sulfur-nitrogen halide that has garnered significant interest due to its role as a building block in the synthesis of a wide array of sulfur-nitrogen compounds, including polymers and heterocycles. In the gaseous phase, it exists as a monomer but is in equilibrium with its more stable cyclic trimer, trithiazyl trichloride ((NSCl)₃). The generation of pure gaseous NSCl is typically achieved through the pyrolysis of this trimer. Understanding the stability and decomposition pathways of gaseous NSCl is crucial for controlling its reactivity and for the rational design of synthetic routes involving this versatile reagent.

Generation of Gaseous this compound

The primary and most established method for producing gaseous monomeric this compound is the thermal decomposition (pyrolysis) of its solid trimer, trithiazyl trichloride ((NSCl)₃).

Experimental Protocol: Pyrolysis of Trithiazyl Trichloride

Objective: To generate a stream of gaseous monomeric this compound (NSCl) from its trimer, (NSCl)₃.

Materials:

-

Trithiazyl trichloride ((NSCl)₃)

-

High-vacuum line (capable of reaching pressures ≤ 10⁻³ torr)

-

Quartz tube

-

Tube furnace with temperature controller

-

Cold trap (e.g., liquid nitrogen)

-

Schlenk flask for sample loading

Procedure:

-

A sample of crystalline (NSCl)₃ is placed in a quartz tube connected to a high-vacuum line.

-

The system is evacuated to a pressure of ≤ 10⁻³ torr to remove air and other volatile impurities.

-

A cold trap is placed between the pyrolysis tube and the vacuum pump to collect any condensable byproducts and unreacted material.

-

The quartz tube containing the (NSCl)₃ is heated to approximately 100 °C using a tube furnace.

-

At this temperature and under vacuum, the (NSCl)₃ sublimes and decomposes into gaseous monomeric NSCl.

-

The resulting green gas can then be directed to a reaction chamber or an analytical instrument for further study.

Diagram of Experimental Workflow:

Caption: Workflow for the generation of gaseous this compound.

Stability of Gaseous this compound

Gaseous NSCl is a metastable species that readily undergoes trimerization to the more thermodynamically stable (NSCl)₃, particularly at higher pressures and lower temperatures. This inherent instability makes its isolation and storage in the monomeric form challenging.

Theoretical calculations have shown that this compound (N≡S–Cl) is significantly more stable than its isomer, thionitrosyl chloride (Cl–N=S), by approximately 77 kJ/mol. This indicates a strong preference for the sulfur atom to be central in the neutral molecule.

Decomposition of Gaseous this compound

While specific experimental kinetic and thermodynamic data for the decomposition of gaseous NSCl are scarce in the literature, a plausible decomposition pathway can be proposed based on the known chemistry of related sulfur-nitrogen and halogen compounds. The primary decomposition is expected to involve the homolytic cleavage of the S-Cl or S-N bond.

Proposed Decomposition Pathways

The initial step in the thermal decomposition of gaseous NSCl is likely the unimolecular cleavage of the weakest bond. The two primary possibilities are:

-

S-Cl Bond Cleavage: NSCl → NS• + Cl•

-

S-N Bond Cleavage: NSCl → N• + SCl•

The relative importance of these pathways will depend on the respective bond dissociation energies. Subsequent reactions of the radical fragments would lead to the final decomposition products, which may include dinitrogen (N₂), dichlorine (Cl₂), and various sulfur chlorides (e.g., S₂Cl₂, SCl₂).

Diagram of Proposed Decomposition Pathway:

Caption: Proposed decomposition pathways for gaseous this compound.

Experimental Methodologies for Studying Decomposition

To elucidate the precise mechanism and kinetics of gaseous NSCl decomposition, specialized experimental techniques are required.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the stable decomposition products of gaseous NSCl as a function of temperature.

Methodology:

-

A stream of gaseous NSCl, generated as described in Section 2.1, is introduced into a high-temperature pyrolysis reactor.

-

The temperature of the reactor is precisely controlled and can be varied to study the temperature dependence of the decomposition.

-

The effluent from the reactor, containing unreacted NSCl and its decomposition products, is directly coupled to the injection port of a gas chromatograph (GC).

-

The GC separates the different components of the gas mixture based on their volatility and interaction with the stationary phase of the column.

-

The separated components then enter a mass spectrometer (MS), which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification.

Diagram of Py-GC-MS Experimental Workflow:

Caption: Workflow for Py-GC-MS analysis of NSCl decomposition.

Matrix Isolation Infrared Spectroscopy

Objective: To trap and identify reactive intermediates formed during the decomposition of NSCl.

Methodology:

-

A mixture of gaseous NSCl highly diluted in an inert gas (e.g., argon) is directed towards a cryogenic window (typically cooled to ~10 K).

-

The gas mixture rapidly freezes onto the window, trapping the NSCl molecules in an inert matrix. This isolation prevents intermolecular reactions.

-

The trapped NSCl can be subjected to photolysis (using a UV lamp) or pyrolysis (by briefly heating the matrix) to induce decomposition.

-

Infrared (IR) spectroscopy is then used to probe the species trapped in the matrix. The vibrational frequencies of the trapped molecules and fragments provide a unique fingerprint for their identification.

-

By comparing the observed IR spectra with theoretical calculations, reactive intermediates, such as the NS• radical, can be identified.

Quantitative Data

As of the latest literature review, specific experimental quantitative data on the kinetics and thermodynamics of gaseous this compound decomposition are not available. The following table summarizes the known theoretical data.

| Parameter | Value | Method | Reference |

| Relative Stability | |||

| NSCl vs. ClNS | NSCl is 77 kJ/mol more stable | Ab initio MO calculations | [1] |

Conclusion

Gaseous this compound is a valuable yet unstable reagent in sulfur-nitrogen chemistry. Its stability is limited by its propensity to trimerize. The decomposition of gaseous NSCl is proposed to proceed via initial homolytic cleavage of the S-Cl or S-N bond, leading to the formation of radical intermediates. Elucidation of the precise decomposition mechanism and the acquisition of quantitative kinetic and thermodynamic data will require further experimental investigation using techniques such as pyrolysis-gas chromatography-mass spectrometry and matrix isolation infrared spectroscopy. This guide provides a foundational understanding for researchers to safely handle and effectively utilize gaseous this compound in their synthetic endeavors.

References

Thiazyl Chloride: A Versatile Building Block in Inorganic Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals